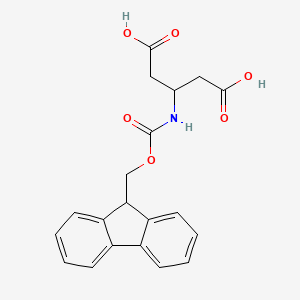

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid

Description

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)9-12(10-19(24)25)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTDIOCXLUVDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Peptide Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Protecting Group in Peptide Synthesis

The Fmoc group is commonly used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS). It allows for the selective protection of amino groups while enabling the coupling of other amino acids to form peptides. The Fmoc group can be easily removed under mild basic conditions, making it ideal for sequential peptide synthesis.

2.2. Synthesis of Bioactive Compounds

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid serves as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Its ability to facilitate the formation of peptide bonds is critical in developing new therapeutic agents.

Pharmaceutical Applications

3.1. Drug Development

The compound is utilized in drug development processes, particularly for designing peptide-based drugs. Its role in synthesizing cyclic peptides has garnered attention due to their enhanced stability and bioactivity compared to linear peptides.

3.2. Targeted Drug Delivery Systems

Research has explored the use of Fmoc-protected amino acids in creating targeted drug delivery systems. These systems leverage the specificity of peptide interactions with biological targets to deliver therapeutics more effectively.

Biochemical Research

4.1. Protein Engineering

In protein engineering, this compound is employed to modify proteins or peptides for studying structure-function relationships. By incorporating this compound into peptides, researchers can investigate the effects of specific amino acid modifications on protein behavior.

4.2. Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme inhibition mechanisms by providing a scaffold for designing inhibitors that target specific enzymes involved in metabolic pathways.

Case Studies

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₂₁H₁₉NO₆

- Molecular Weight : 381.38 g/mol (calculated from )

- CAS Numbers : 104091-09-0, 136083-74-4, and others ()

- Applications : Primarily employed in peptide synthesis to introduce D-glutamic acid residues while preventing undesired side reactions during chain elongation .

Comparison with Similar Compounds

The Fmoc-protected amino acid family includes structurally and functionally related compounds. Below is a detailed comparison based on structural features, applications, and safety profiles.

Fmoc-Protected Linear Amino Acids

a) Fmoc-L-Dap(NBSD)-OH

- Structure : Features a selenium-containing 7-nitrobenzo[c][1,2,5]selenadiazol-4-yl (NBSD) group on the side chain.

- Molecular Formula : C₂₄H₁₉N₅O₆Se

- Applications : Used as a fluorogenic building block for click chemistry or fluorescence labeling due to the selenadiazole moiety .

- Key Difference : The selenium atom enhances fluorescence detection capabilities, unlike the carboxylate-rich glutamic acid derivative .

b) Fmoc-D-Asp(OPP)-OH

- Structure : Contains a 2-phenylpropan-2-yl (OPP) ester protecting group on the β-carboxyl of D-aspartic acid.

- Molecular Formula: C₂₈H₂₇NO₆

- Applications : Enables selective deprotection of the α-carboxyl group during peptide synthesis .

- Key Difference : The OPP group provides orthogonal protection compared to the free carboxylic acid in Fmoc-D-Glu-OH .

Heterocyclic Fmoc-Protected Derivatives

a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid

- Structure : Incorporates an oxetane ring, a conformationally constrained scaffold.

- Molecular Formula: C₁₉H₁₇NO₅

- Applications : Used in drug discovery to improve metabolic stability and solubility of peptide mimetics .

- Key Difference : The oxetane ring imposes steric hindrance, altering reactivity compared to the linear pentanedioic acid chain .

b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Contains a piperazine ring linked to the Fmoc group.

- Molecular Formula : C₂₁H₂₂N₂O₄ ()

- Applications : Serves as a spacer or linker in combinatorial chemistry libraries.

- Key Difference : The piperazine moiety introduces basicity, unlike the anionic glutamic acid derivative .

Branched and Sterically Hindered Analogues

a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic Acid

b) (1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid

- Structure: Cyclopentane ring constrains the amino acid backbone.

- Molecular Formula: C₂₁H₂₁NO₄

- Applications : Facilitates the synthesis of conformationally restricted peptides for structural studies .

- Key Difference : The cyclopentane ring reduces conformational flexibility, unlike the linear glutamic acid .

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid, also known by its CAS number 247217-28-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, characterization, and pharmacological implications based on diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of 369.37 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and plays a crucial role in modulating biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.37 g/mol |

| CAS Number | 247217-28-3 |

| MDL Number | MFCD03002700 |

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of Fmoc-protected amino acids with pentanedioic acid derivatives. Techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are employed for characterization to confirm the structure and purity of the synthesized compound .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that Fmoc-protected derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For example, some studies suggest that it may function as a potent inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders .

Neuropharmacological Effects

The pharmacological profile of related compounds indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar structural motifs have been shown to interact with metabotropic glutamate receptors, suggesting that this compound may influence neurological pathways .

Case Studies

- Antitumor Efficacy : A study demonstrated that Fmoc derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, showcasing their potential as therapeutic agents in oncology.

- Tyrosinase Inhibition : In vitro assays revealed that certain analogs of this compound could inhibit tyrosinase with IC50 values comparable to established inhibitors like kojic acid .

- Neuropharmacology : Research involving azobenzene-based photoswitches derived from similar structures indicated their capacity to modulate receptor activity in vivo, highlighting their utility in studying neuronal signaling pathways .

Q & A

Q. What are the standard synthetic routes for preparing 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves sequential protection, coupling, and deprotection steps:

- Amino Group Protection : The Fmoc group is introduced using reagents like isobutoxycarbonyl chloride (IBC-Cl) or Fmoc-OSu (succinimidyl ester) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .

- Coupling Reactions : Activated esters (e.g., using HOBt/DIC or HATU) facilitate conjugation with pentanedioic acid derivatives. Controlled temperatures (0–4°C for sensitive intermediates) and pH (7–8) are critical to minimize racemization .

- Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, monitored via Kaiser test or HPLC .

Q. Key Conditions :

- Solvents : Anhydrous DCM, THF, or DMF.

- Reagents : IBC-Cl, HATU, or DIC for activation.

- Temperature : 0–25°C, depending on step sensitivity.

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fmoc Protection | IBC-Cl, DCM, 0°C, N₂ atmosphere | 85–90 | |

| Coupling | HATU, DMF, RT, pH 7.5 | 75–80 | |

| Deprotection | 30% Piperidine/DMF, 15 min | >95 |

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS), and what role does the Fmoc group play?

Methodological Answer :

- Role in SPPS : The compound acts as a protected amino acid building block. The Fmoc group shields the amine during iterative coupling, enabling stepwise elongation of peptide chains .

- Coupling Protocol :

Q. Critical Factors :

- Coupling Efficiency : Steric hindrance from the pentanedioic acid backbone may require extended coupling times (2–4 hr) compared to linear analogs .

- Side Reactions : Minimize aspartimide formation by maintaining pH < 8 and avoiding excessive base .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the purity and structure of this compound, and how can common impurities be identified?

Methodological Answer :

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) resolve impurities like deprotected amines or truncated peptides. Retention time shifts indicate incomplete coupling .

- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm stereochemistry. Key signals:

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF detects molecular ions ([M+H]⁺) and fragments (e.g., loss of Fmoc: m/z – 222) .

Q. Table 2: Analytical Parameters

| Technique | Parameters | Impurity Detection |

|---|---|---|

| HPLC | C18, 0.1% TFA, 1 mL/min | Truncated peptides, de-Fmoc byproducts |

| NMR | 500 MHz, DMSO-d6 | Racemization (split α-proton peaks) |

| MS | ESI+, m/z 400–600 | Hydrolysis products (m/z +18) |

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

Methodological Answer :

- Stability Profile :

- Storage Protocol :

Q. Table 3: Stability Data

| Condition | Degradation Rate (t₁/₂) | Major Degradants |

|---|---|---|

| pH 3, 25°C | >30 days | None detected |

| pH 9, 25°C | 2–4 hr | Deprotected amine |

| 40°C, dry | 7 days | Oxidized Fmoc moiety |

Q. What strategies mitigate side reactions (e.g., aspartimide formation) during peptide synthesis using this compound?

Methodological Answer :

- Preventive Measures :

- Post-Synthesis Analysis :

Q. How does the pentanedioic acid backbone influence solubility and coupling efficiency compared to glutamic acid derivatives?

Methodological Answer :

- Solubility : The additional carboxylic acid group enhances aqueous solubility (logP ≈ –1.2 vs. –0.5 for Fmoc-Glu-OH) but may require DMF/DMSO for SPPS .

- Coupling Efficiency :

- Steric Effects : Slower coupling (2–4 hr vs. 1 hr for Fmoc-Gly-OH) due to backbone rigidity.

- Optimization : Use double coupling (2 × 1 hr) with 2–4 eq of activated ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.